4-({1-[4-(Trifluoromethoxy)benzoyl]piperidin-3-yl}methoxy)pyridine
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Overview
Description
4-({1-[4-(Trifluoromethoxy)benzoyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that features a trifluoromethoxybenzoyl group attached to a piperidine ring, which is further connected to a pyridine ring through a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[4-(Trifluoromethoxy)benzoyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps, starting with the preparation of the trifluoromethoxybenzoyl piperidine intermediate. This intermediate is then coupled with a pyridine derivative through a methoxy linkage. Common synthetic routes include:
Suzuki–Miyaura Coupling: This method involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst.
Nucleophilic Substitution:
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-({1-[4-(Trifluoromethoxy)benzoyl]piperidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-({1-[4-(Trifluoromethoxy)benzoyl]piperidin-3-yl}methoxy)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({1-[4-(Trifluoromethoxy)benzoyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding affinity to target proteins and enzymes . The piperidine and pyridine rings may contribute to the compound’s overall pharmacophore, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)pyridine
- 4-(Trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethoxy)benzoic acid
Uniqueness
4-({1-[4-(Trifluoromethoxy)benzoyl]piperidin-3-yl}methoxy)pyridine is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c20-19(21,22)27-17-5-3-15(4-6-17)18(25)24-11-1-2-14(12-24)13-26-16-7-9-23-10-8-16/h3-10,14H,1-2,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNUWGDENUIVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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